molecular formula C17H15N3 B12805303 2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine CAS No. 59417-47-9

2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine

Cat. No.: B12805303
CAS No.: 59417-47-9
M. Wt: 261.32 g/mol
InChI Key: DGPWSSNOALSWDN-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a methyl group at the third position of the quinoxaline ring and a phenylethanimine group attached to the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine typically involves the reaction of 3-methylquinoxaline with phenylethanimine under specific conditions. One common method involves the use of sodium dithionite in ethanol as a reducing agent. The reaction mixture is refluxed for several hours, followed by cooling to precipitate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the phenylethanimine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted quinoxalines depending on the reagents used.

Scientific Research Applications

2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methyl-2-quinoxalinyl)ethanone
  • 2-[(3-Methyl-2-quinoxalinyl)thio]-N-phenylacetamide
  • (3-Methyl-2-quinoxalinyl)thioacetic acid

Uniqueness

2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

59417-47-9

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

2-(3-methylquinoxalin-2-yl)-1-phenylethanimine

InChI

InChI=1S/C17H15N3/c1-12-17(11-14(18)13-7-3-2-4-8-13)20-16-10-6-5-9-15(16)19-12/h2-10,18H,11H2,1H3

InChI Key

DGPWSSNOALSWDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CC(=N)C3=CC=CC=C3

Origin of Product

United States

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